Phosphoric acid, hexyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, hexyl ester, sodium salt, also known as sodium hexyl hydrogen phosphate, is a chemical compound with the molecular formula C₆H₁₄NaO₄P. It is a derivative of phosphoric acid where one of the hydrogen atoms is replaced by a hexyl group and another by a sodium ion. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, hexyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with hexanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid with hexanol in the presence of a catalyst such as sulfuric acid to form the ester. The ester is then neutralized with sodium hydroxide to produce the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and allows for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, hexyl ester, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The hexyl group can be oxidized to form hexanoic acid or other oxidized derivatives.
Substitution: The sodium ion can be replaced by other cations in a substitution reaction.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and a strong acid or base as a catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Hydrolysis: Phosphoric acid and hexanol.
Oxidation: Hexanoic acid and other oxidized derivatives.
Substitution: Different metal phosphates depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, hexyl ester, sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphoric acid, hexyl ester, sodium salt involves its ability to interact with various molecular targets. In biological systems, it can integrate into phospholipid membranes, affecting membrane fluidity and function. In chemical reactions, it acts as a catalyst or reagent, facilitating the formation or breaking of chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, hexyl ester, sodium salt can be compared with other similar compounds such as:
Phosphoric acid, methyl ester, sodium salt: Similar in structure but with a methyl group instead of a hexyl group, leading to different solubility and reactivity properties.
Phosphoric acid, ethyl ester, sodium salt: Contains an ethyl group, which also affects its chemical behavior and applications.
Phosphoric acid, butyl ester, sodium salt: With a butyl group, it has intermediate properties between the methyl and hexyl esters.
These comparisons highlight the unique properties of this compound, particularly its longer alkyl chain, which influences its solubility, reactivity, and applications.
Eigenschaften
CAS-Nummer |
91575-53-0 |
---|---|
Molekularformel |
C6H14NaO4P |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
sodium;hexyl hydrogen phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1 |
InChI-Schlüssel |
QDZFJQPFGZWVHR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.